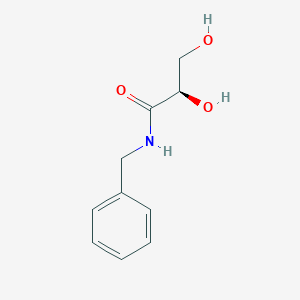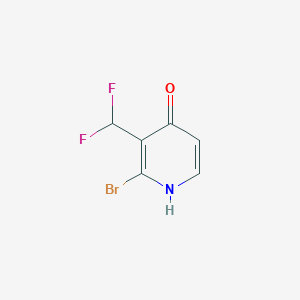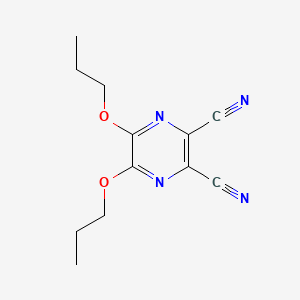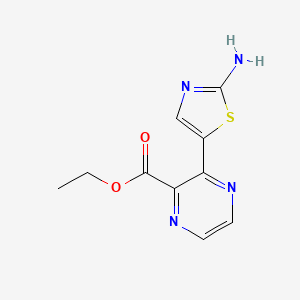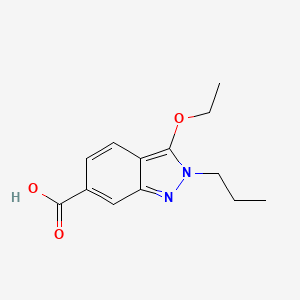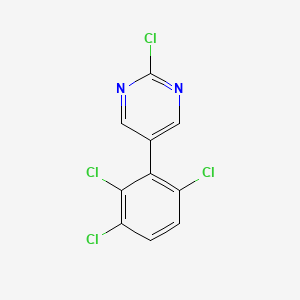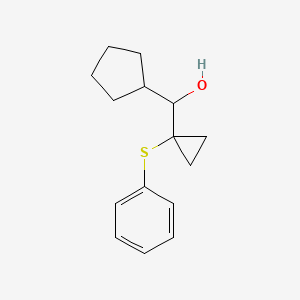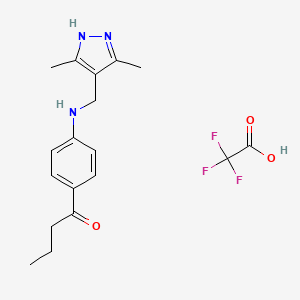![molecular formula C19H25N3O3 B13095792 (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[45]decan-2-ylidene)carbamate is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Picosulfate: A related compound with similar structural features.
Methyl Benzoate: Another compound with a similar aromatic structure.
Vanillin Acetate: A compound with similar functional groups.
Uniqueness
(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate is unique due to its spirocyclic structure and the presence of both carbamate and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H25N3O3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
tert-butyl N-(4-oxo-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-2-yl)carbamate |
InChI |
InChI=1S/C19H25N3O3/c1-18(2,3)25-17(24)20-16-21-19(12-8-5-9-13-19)15(23)22(16)14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3,(H,20,21,24) |
InChI-Schlüssel |
FHJJCBHHUHUAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCCCC2)C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


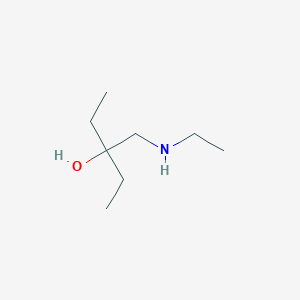
![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)
![(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B13095722.png)

![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
